N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Description
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Properties
Molecular Formula |
C25H21Cl2N3O3S |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H21Cl2N3O3S/c1-33-19-12-6-16(7-13-19)15-29-22(14-23(31)28-21-5-3-2-4-20(21)27)24(32)30(25(29)34)18-10-8-17(26)9-11-18/h2-13,22H,14-15H2,1H3,(H,28,31) |
InChI Key |
GODALYPQMATGSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chlorophenyl)-2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₂₁H₁₈Cl₂N₂O₂S
- Molecular Weight : 423.35 g/mol
The compound features a unique imidazolidine ring, which is crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The imidazolidine moiety is known to interact with various enzymes, potentially inhibiting their activity. For instance, similar compounds have shown inhibitory effects on acetylcholinesterase and urease, which are vital for neurotransmission and urea metabolism, respectively .
- Antioxidant Activity : The presence of multiple aromatic rings suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
- Antibacterial Properties : Preliminary studies suggest that the compound may exhibit antibacterial activity against a range of pathogens, including Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .
Biological Activity Data
Case Studies
Several studies have explored the biological activity of similar compounds within the same chemical class:
- Antimicrobial Efficacy : A study conducted by Sanchez-Sancho et al. synthesized derivatives with imidazolidine structures and tested their antibacterial properties. Compounds showed significant inhibition against various bacterial strains, particularly those resistant to traditional antibiotics .
- Enzyme Interaction Studies : Research highlighted the interaction of related compounds with acetylcholinesterase, demonstrating that modifications in the chemical structure could enhance or reduce inhibitory potency .
- Pharmacological Profiles : A comprehensive review of synthesized analogs indicated that modifications in the substituents on the imidazolidine ring influenced both pharmacokinetic and pharmacodynamic properties, suggesting that this compound could be optimized for better therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
